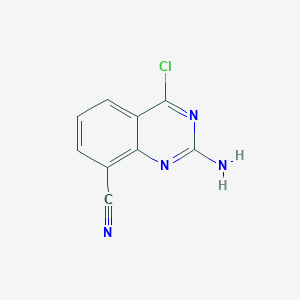

2-Amino-4-chloroquinazoline-8-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-Amino-4-chloroquinazoline-8-carbonitrile est un composé hétérocyclique qui appartient à la famille des quinazolines. Les quinazolines sont connues pour leurs diverses activités biologiques et ont été largement étudiées pour leurs applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du 2-Amino-4-chloroquinazoline-8-carbonitrile implique généralement la réaction du 2-amino-4-chlorobenzonitrile avec divers réactifs dans des conditions spécifiques. Une méthode courante implique l'utilisation d'un catalyseur tel que le chlorure d'aluminium dans un solvant tel que le dichloroéthane sous atmosphère d'azote à des températures élevées (75-80 °C) . Une autre approche implique l'utilisation de MgO/ZrO2 comme catalyseur de base solide pour la réaction du 2-amino-4-chlorobenzonitrile avec le dioxyde de carbone .

Méthodes de Production Industrielle

Les méthodes de production industrielle de ce composé impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le choix du catalyseur, du solvant et de la température de réaction sont des facteurs critiques qui influencent l'efficacité du processus de synthèse.

Analyse Des Réactions Chimiques

Types de Réactions

Le 2-Amino-4-chloroquinazoline-8-carbonitrile subit diverses réactions chimiques, notamment :

Réactions de Substitution : L'atome de chlore peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.

Réactions d'Oxydation et de Réduction : Le composé peut subir une oxydation ou une réduction dans des conditions spécifiques pour former différents dérivés.

Réactions de Couplage : Il peut participer à des réactions de couplage avec d'autres composés aromatiques pour former des structures plus complexes.

Réactifs et Conditions Courants

Réactions de Substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols.

Réactions d'Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réactions de Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de quinazoline substitués, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation d'oxydes de quinazoline ou de dérivés de quinazoline réduits .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie Médicinale : Il est utilisé comme élément constitutif pour la synthèse de divers composés pharmaceutiques ayant des propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires potentielles.

Recherche Biologique : Le composé est étudié pour son potentiel à inhiber des enzymes et des récepteurs spécifiques, ce qui en fait un outil précieux dans la découverte et le développement de médicaments.

Applications Industrielles : Il est utilisé dans la synthèse de matériaux avancés et comme intermédiaire dans la production d'agrochimiques et de colorants.

5. Mécanisme d'Action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, il a été démontré qu'il inhibait la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR), qui joue un rôle crucial dans la prolifération et la survie cellulaires . En se liant au site de liaison à l'ATP de l'EGFR, le composé empêche la phosphorylation du récepteur, inhibant ainsi son activité et les voies de signalisation en aval impliquées dans la croissance et la survie des cellules cancéreuses .

Applications De Recherche Scientifique

2-Amino-4-chloroquinazoline-8-carbonitrile has a wide range of scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

Biological Research: The compound is studied for its potential to inhibit specific enzymes and receptors, making it a valuable tool in drug discovery and development.

Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of 2-Amino-4-chloroquinazoline-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival . By binding to the ATP-binding site of EGFR, the compound prevents the phosphorylation of the receptor, thereby inhibiting its activity and downstream signaling pathways involved in cancer cell growth and survival .

Comparaison Avec Des Composés Similaires

Composés Similaires

4-Chloroquinazoline-8-carbonitrile : Similaire en structure mais dépourvu du groupe amino en position 2.

2-Amino-5-chlorobenzonitrile : Similaire en structure mais dépourvu du cycle quinazoline.

Unicité

Le 2-Amino-4-chloroquinazoline-8-carbonitrile est unique en raison de la présence à la fois du groupe amino et du groupe chloro sur le cycle quinazoline, ce qui confère des propriétés chimiques et biologiques distinctes. Cette combinaison de groupes fonctionnels permet des modifications chimiques polyvalentes et améliore son potentiel en tant que pharmacophore dans la conception de médicaments .

Propriétés

Formule moléculaire |

C9H5ClN4 |

|---|---|

Poids moléculaire |

204.61 g/mol |

Nom IUPAC |

2-amino-4-chloroquinazoline-8-carbonitrile |

InChI |

InChI=1S/C9H5ClN4/c10-8-6-3-1-2-5(4-11)7(6)13-9(12)14-8/h1-3H,(H2,12,13,14) |

Clé InChI |

DAHLGKDKHVVVGN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C2C(=C1)C(=NC(=N2)N)Cl)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)

![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)